

Application Note: Purification of 3,4-Diaminobenzenesulfonic Acid by Recrystallization

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Compound of Interest

Compound Name: **3,4-Diaminobenzenesulfonic acid**

Cat. No.: **B1346913**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diaminobenzenesulfonic acid is a vital intermediate in the synthesis of various pharmaceuticals and azo dyes. The purity of this compound is critical for the quality and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of **3,4-Diaminobenzenesulfonic acid** by recrystallization from water, based on established procedures. The process involves dissolving the crude material in hot water, treating with activated carbon to remove colored impurities, followed by crystallization, filtration, and drying to yield a product of high purity.

Data Presentation

The following table summarizes the quantitative data from a representative recrystallization experiment.

Parameter	Value	Unit
Starting Material (Crude 3,4-Diaminobenzenesulfonic acid)	600	g
Recrystallization Solvent (Water)	1700	mL
Activated Carbon	8	g
Temperature for Dissolution	80	°C
Yield of Purified Product (Dry)	135	g
Purity of Final Product (by HPLC)	98.8	%

Experimental Protocol

This protocol details the steps for the purification of **3,4-Diaminobenzenesulfonic acid** via recrystallization.

Materials and Equipment:

- Crude **3,4-Diaminobenzenesulfonic acid**
- Deionized water
- Activated carbon
- Large beaker or flask (appropriate for the volume)
- Heating mantle or hot plate with magnetic stirrer
- Buchner funnel and flask
- Filter paper
- Spatula

- Drying oven

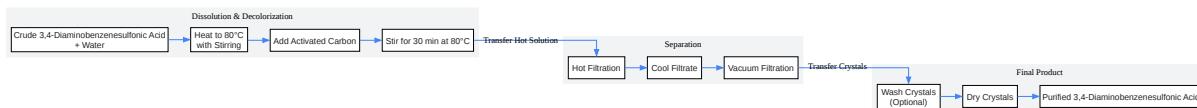
Procedure:

- Dissolution: In a suitable flask, add 1700 mL of deionized water for every 600 g of crude **3,4-Diaminobenzenesulfonic acid**. Heat the mixture to 80 °C while stirring until the solid is completely dissolved.[1]
- Decolorization: To the hot solution, add 8 g of activated carbon.[1] Stir the mixture at 80 °C for 30 minutes to allow the activated carbon to adsorb colored impurities.[1]
- Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization of the product on the funnel.
- Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature. For enhanced crystal formation, the solution can be further cooled in an ice bath. Pure crystals of **3,4-Diaminobenzenesulfonic acid** will precipitate out of the solution.
- Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
- Washing (Optional): The crystals can be washed with a small amount of cold, dilute sulfuric acid, followed by a wash with cold deionized water to remove any remaining soluble impurities.[1][2]
- Drying: Dry the purified crystals in a drying oven at an appropriate temperature until a constant weight is achieved. The final product should be a white to off-white crystalline solid. [1]

Potential Impurities:

The primary impurities in crude **3,4-Diaminobenzenesulfonic acid** may include isomers formed during sulfonation, unreacted starting materials such as 1,2-diaminobenzene, and residual sulfuric acid from the synthesis process.[2][3] The recrystallization process described is effective in removing these impurities.

Visualizations



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References

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